molecular formula C24H21NO5 B1587351 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid CAS No. 511272-35-8

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid

Cat. No.: B1587351
CAS No.: 511272-35-8
M. Wt: 403.4 g/mol
InChI Key: LZJDAHKCUYUTCN-JOCHJYFZSA-N
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Description

The compound (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid (CAS: 511272-35-8) is an Fmoc-protected amino acid derivative. Its molecular formula is C24H21NO5, with a molecular weight of 403.43 g/mol . The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .

Hazard assessments classify this compound as harmful if swallowed (H302), skin irritant (H315), and eye irritant (H319). It is intended for laboratory research purposes only .

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)22(13-23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJDAHKCUYUTCN-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375903
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511272-35-8
Record name Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-hydroxy-, (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511272-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fmoc Protection Reaction

The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to yield the Fmoc-protected amino acid. The general procedure is as follows:

  • Reagents:

    • (R)-3-amino-3-(3-hydroxyphenyl)propanoic acid (substrate)
    • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
    • Base (commonly sodium bicarbonate or sodium carbonate)
    • Organic solvent (e.g., dioxane/water mixture)
  • Procedure:

    • Dissolve the chiral amino acid in aqueous base.
    • Add Fmoc-Cl dissolved in an organic solvent dropwise under stirring.
    • Maintain reaction temperature typically between 0–25 °C.
    • Stir until completion (monitored by TLC or HPLC).
    • Acidify the reaction mixture to precipitate the product.
    • Filter and purify by recrystallization or chromatography.
  • Reaction Conditions:

    • Temperature: 0–25 °C
    • Time: Several hours depending on scale and conditions
    • Yield: Typically high, preserving stereochemistry.

This method is standard for Fmoc protection of amino acids and is applicable to the (R)-3-amino-3-(3-hydroxyphenyl)propanoic acid substrate.

Preparation of Stock Solutions and Formulations

For biochemical and pharmaceutical applications, the compound is often prepared as stock solutions with precise molarities. A detailed stock solution preparation table is available for the closely related (S)-enantiomer, which can be adapted for the (R)-enantiomer due to identical molecular weight and solubility properties.

Amount of Compound Volume of Solvent for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 2.4787 0.4957 0.2479
5 mg 12.3937 2.4787 1.2394
10 mg 24.7874 4.9575 2.4787
  • Solvents: DMSO, PEG300, Tween 80, Corn oil, and water are used in sequence to prepare clear in vivo formulations.
  • Preparation Notes:
    • Ensure clarity of solution before adding the next solvent.
    • Use physical methods like vortexing, ultrasound, or mild heating to aid dissolution.
    • Follow solvent addition order strictly for optimal solubility and stability.

Analytical and Purification Techniques

  • Purification: Typically performed by silica gel column chromatography using dichloromethane/methanol mixtures as eluents.
  • Characterization: Confirmed by NMR, mass spectrometry, and chiral HPLC to ensure purity and stereochemical integrity.
  • Yield Optimization: Reaction parameters such as temperature, solvent ratios, and reagent equivalents are optimized to maximize yield and minimize racemization or side reactions.

Research Findings and Comparative Data

While direct experimental data specific to this compound's preparation are limited in open literature, analogous compounds and related Fmoc-protected amino acids show:

  • High stereochemical fidelity during Fmoc protection.
  • Stable handling and storage properties when prepared as stock solutions.
  • Efficient purification by standard chromatographic methods.

A related study on a similar Fmoc-protected bromotyrosine derivative demonstrated successful protection and purification under mild conditions, reinforcing the applicability of these methods.

Summary Table of Preparation Parameters

Step Conditions/Details Notes
Starting material (R)-3-amino-3-(3-hydroxyphenyl)propanoic acid Obtained via asymmetric synthesis or resolution
Protection reagent 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) Reacts with amino group under basic aqueous conditions
Base Sodium bicarbonate or carbonate Maintains pH for efficient Fmoc attachment
Solvent Dioxane/water or similar organic-aqueous mixture Ensures solubility of reagents and products
Temperature 0–25 °C Controls reaction rate and stereochemical integrity
Purification Silica gel chromatography (DCM/methanol) Removes impurities, yields pure product
Stock solution preparation DMSO, PEG300, Tween 80, Corn oil, water Sequential solvent addition for clarity

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity for specific targets:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, making them potential candidates for anticancer drugs .
  • Neuroprotective Agents : Some studies suggest that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Use as a Protecting Group

The (R)-Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while protecting reactive functional groups:

  • Efficiency in Synthesis : The Fmoc protecting group can be easily removed under mild basic conditions, facilitating the synthesis of complex peptides with high yields and purity .

Application in Bioconjugates

The compound can be incorporated into bioconjugates, which are essential in developing targeted drug delivery systems:

  • Targeted Delivery : By attaching therapeutic agents to peptides containing this compound, researchers can create targeted therapies that improve drug efficacy and reduce side effects .

Fluorescent Probes

The unique structure of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid allows it to be used as a fluorescent probe in biochemical assays:

  • Detection of Biomolecules : Its fluorescence properties enable it to detect specific biomolecules in complex mixtures, aiding in diagnostics and research applications .

Mechanistic Studies

The compound's ability to interact with various biological targets makes it suitable for mechanistic studies:

  • Understanding Protein Interactions : Researchers utilize this compound to study protein-ligand interactions, providing insights into cellular mechanisms and pathways .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Positional Isomers of Hydroxyphenyl Substituents
  • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid (CAS: 511272-36-9): Differs in the hydroxyl group position (para vs. meta). The para substitution may enhance crystallinity due to symmetric packing, whereas meta substitution could increase steric hindrance in peptide synthesis .
Electron-Donating vs. Electron-Withdrawing Groups
  • 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid (CAS: N/A): Fluorine (electron-withdrawing) at the ortho position increases lipophilicity and metabolic stability, making it favorable in medicinal chemistry .
Halogenated and Bulky Substituents
  • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-[3-(trifluoromethyl)phenyl]butanoic acid (CAS: N/A): The trifluoromethyl group enhances hydrophobicity and resistance to enzymatic degradation. The extended butanoic acid chain may alter binding kinetics in peptide-receptor interactions .

Functional Group Modifications on the Amino Acid Backbone

Thiol-Containing Derivatives
  • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid (CAS: 135248-89-4): The mercapto (-SH) group increases reactivity (e.g., disulfide bond formation). Hazards include respiratory irritation (H335), making handling more stringent .
Methyl-Substituted Derivatives
  • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid (CAS: 211682-15-4): The methyl group shortens the side chain, reducing conformational flexibility. Molecular weight: 325.36 g/mol .

Physicochemical and Hazard Profile Comparison

Compound (CAS) Substituent/Modification Molecular Weight (g/mol) Key Hazards
511272-35-8 3-hydroxyphenyl 403.43 H302, H315, H319
511272-36-9 4-hydroxyphenyl N/A Similar to 511272-35-8
135248-89-4 Mercapto (-SH) 343.40 H302, H315, H319, H335
401916-49-2 4-(tert-butyl)phenyl N/A Not specified
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid 2-fluorophenyl N/A Likely similar to fluorinated analogs

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid, a compound featuring a fluorenyl group, has garnered attention for its potential biological activities. This article explores its biological mechanisms, activity against various diseases, and structure-activity relationships based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Fluorenyl Group : Enhances lipophilicity and influences biological interactions.
  • Amino Acid Derivative : Contributes to its role in various biological processes.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorenyl moiety may facilitate binding to hydrophobic pockets, while the amino acid structure allows for hydrogen bonding and π-π stacking interactions with active sites of target proteins. These interactions can modulate protein activity, leading to diverse biological effects.

Anticancer Activity

Recent studies have evaluated the anticancer potential of derivatives related to this compound. For instance, compounds structurally similar to this compound demonstrated significant cytotoxicity against A549 non-small cell lung cancer (NSCLC) cells, reducing cell viability by up to 50% in vitro. Furthermore, these compounds exhibited lower toxicity towards non-cancerous Vero cells, indicating a selective action against cancerous cells .

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineViability Reduction (%)Selectivity Index
Compound 20A549502.5
Compound 12Vero801.0
Compound 22A549452.0

Antioxidant Properties

In addition to anticancer activity, the compound has shown promising antioxidant properties. In assays such as DPPH radical scavenging and ferric ion reduction, derivatives exhibited significant antioxidant activity, comparable to standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

The fluorenone derivatives have also been investigated for antimicrobial properties. Structural modifications have been shown to enhance activity against various pathogens, including multidrug-resistant strains of bacteria . The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity of Fluorenone Derivatives

Compound IDPathogenMinimum Inhibitory Concentration (µg/mL)
Compound AStaphylococcus aureus10
Compound BEscherichia coli15
Compound CBacillus anthracis12

Structure-Activity Relationship (SAR)

Research indicates that modifications to the fluorenyl or amino acid portions can significantly impact biological activity. For example:

  • Hydrophobic Substituents : Increase binding affinity to target proteins.
  • Hydroxyl Groups : Enhance antioxidant capacity through electron donation mechanisms.

Case Studies

  • In Vitro Studies : A series of derivatives were synthesized and tested against NSCLC cell lines. The most effective compounds demonstrated a balance between high cytotoxicity and low toxicity towards normal cells.
  • In Vivo Models : Preliminary animal studies indicated that administration of these compounds led to reduced tumor growth rates without significant adverse effects on normal tissues.

Q & A

Q. How can researchers address contradictions in reported reactivity data for this compound?

  • Case study : Discrepancies in coupling efficiency (e.g., DCC vs. EDC) may arise from solvent purity or trace moisture. Replicate experiments under controlled conditions (e.g., argon atmosphere) .
  • Data reconciliation : Perform meta-analysis of published protocols, prioritizing studies with detailed kinetic/thermodynamic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid

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